![molecular formula C10H6ClN3O B6422801 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1015605-47-6](/img/structure/B6422801.png)

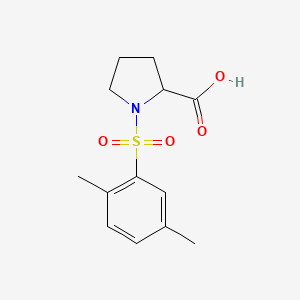

6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one is an important organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound that has a unique structure composed of a pyrazole and a quinoline ring. This compound has been studied for its potential to be used in a variety of applications, including drug synthesis, chemical synthesis, and biomedical research. In

Aplicaciones Científicas De Investigación

6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one has been studied for its potential in various scientific research applications. It has been found to have potential applications in drug synthesis, chemical synthesis, and biomedical research. For example, the compound has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents. In addition, it has been used in the synthesis of various chemical compounds, such as polymers, dyes, and pigments. Finally, it has been studied for its potential in biomedical research, such as in the development of novel drugs and treatments for various diseases.

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one are currently unknown. This compound belongs to a class of molecules known as pyrazoloquinolines, which have been studied for their potential biological activities . .

Mode of Action

Other pyrazoloquinolines have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .

Biochemical Pathways

As a member of the pyrazoloquinoline class, it may potentially influence pathways related to the biological activities of these compounds

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one, including its absorption, distribution, metabolism, and excretion (ADME), are not currently known. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future studies should aim to investigate these aspects .

Result of Action

Other pyrazoloquinolines have demonstrated various biological effects, such as cytotoxic activities against certain cancer cell lines . It is possible that 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may have similar effects, but specific studies are needed to confirm this.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, it has been found to be a useful reagent in the synthesis of various drugs and other compounds. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be relatively unstable and can be easily degraded by light and heat. In addition, it has been found to have a low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

The potential future directions for 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one are numerous. One potential direction is to further study its potential applications in drug synthesis and chemical synthesis. In addition, further research could be conducted to explore its potential applications in biomedical research, such as in the development of novel drugs and treatments for various diseases. Finally, further research could be conducted to explore its potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Métodos De Síntesis

6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one can be synthesized using a variety of methods. One method is the reaction of an N-methoxy-N-methyl-4-chloro-2-methylbenzamide and an arylhydrazine. This reaction results in the formation of a 4-chloro-3-methylpyrazole and a this compound. Another method is the reaction of 4-chloro-3-methylpyrazole with arylhydrazine, which yields the same compound.

Análisis Bioquímico

Biochemical Properties

This suggests that 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation .

Cellular Effects

In terms of cellular effects, compounds similar to 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one have shown cytotoxic activities against various cell lines . These compounds have been observed to inhibit the growth of cell lines such as MCF-7 and HCT-116 . This suggests that 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been observed to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through enzyme inhibition . It’s possible that this compound could bind to biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown significant alterations in cell cycle progression over time . This suggests that 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may also exhibit temporal effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Similar compounds have shown cytotoxic activities at varying concentrations . This suggests that the effects of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may also vary with dosage.

Metabolic Pathways

Given its potential interactions with enzymes such as CDK2, it may be involved in pathways related to cell cycle regulation .

Transport and Distribution

Its potential interactions with proteins and enzymes suggest that it may be transported and distributed within cells in a manner similar to other small molecules .

Subcellular Localization

Given its potential interactions with proteins and enzymes, it may be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

6-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWIZVNNDOKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=O)NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422723.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422734.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422742.png)

![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422745.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422747.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422754.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422756.png)

![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422760.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422765.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)

![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)

![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)